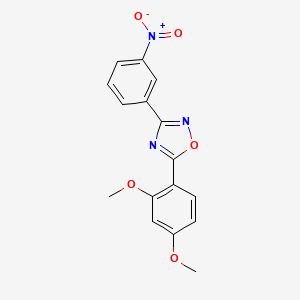
5-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole, also known as DPA-714, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the oxadiazole family of compounds, which are known for their diverse pharmacological properties.
Wirkmechanismus
The mechanism of action of 5-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to act as a ligand for the translocator protein (TSPO), which is expressed in various tissues including the brain, immune cells, and cancer cells. TSPO is involved in various cellular processes such as steroid synthesis, apoptosis, and inflammation. 5-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole may modulate the activity of TSPO, leading to its therapeutic effects in various diseases.
Biochemical and Physiological Effects
5-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects in preclinical studies. In neuroinflammation, 5-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been shown to reduce microglial activation and cytokine production, leading to a reduction in neuroinflammation and neuronal damage. In cancer, 5-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been shown to inhibit tumor growth and metastasis by inducing apoptosis and reducing angiogenesis. In autoimmune disorders, 5-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been studied for its potential to modulate the immune response and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has several advantages for lab experiments, such as its high potency and selectivity for TSPO. It is also relatively easy to synthesize and purify, making it readily available for research. However, 5-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which may limit its efficacy in some applications.
Zukünftige Richtungen
There are several future directions for the research of 5-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole. One potential direction is to further elucidate its mechanism of action and identify its molecular targets. This could lead to the development of more specific and effective therapies for various diseases. Another direction is to optimize its pharmacokinetic properties, such as its solubility and half-life, to improve its efficacy in vivo. Additionally, 5-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole could be studied in combination with other drugs to enhance its therapeutic effects and reduce potential side effects. Overall, 5-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has great potential for the development of novel therapies for various diseases, and further research is needed to fully understand its therapeutic potential.
Synthesemethoden
The synthesis of 5-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole involves the reaction of 2,4-dimethoxybenzaldehyde and 3-nitrobenzyl alcohol with thionyl chloride to form 5-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole. This reaction is carried out under reflux conditions using anhydrous solvents such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure 5-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole.
Wissenschaftliche Forschungsanwendungen
5-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been extensively studied for its potential therapeutic applications in various diseases such as neuroinflammation, cancer, and autoimmune disorders. In neuroinflammation, 5-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has shown promise in reducing microglial activation and neuroinflammation in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer, 5-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been shown to inhibit tumor growth and metastasis in preclinical models of breast cancer and melanoma. In autoimmune disorders, 5-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been studied for its potential to modulate the immune response and reduce inflammation in diseases such as multiple sclerosis and rheumatoid arthritis.
Eigenschaften
IUPAC Name |
5-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5/c1-22-12-6-7-13(14(9-12)23-2)16-17-15(18-24-16)10-4-3-5-11(8-10)19(20)21/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYYDYKSHLSVIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(4-fluorophenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5818560.png)
![N'-[(5-methyl-2-thienyl)methylene]-2-(4-pyridinyl)-4-quinolinecarbohydrazide](/img/structure/B5818570.png)
![1,3,8,10-tetramethyl-5-phenylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5818572.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-4-pyridinylglycinamide](/img/structure/B5818578.png)

![3-[(3-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5818583.png)

![2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide](/img/structure/B5818594.png)


![2-[(4-methyl-2-pyrimidinyl)thio]-1-(4-nitrophenyl)ethanone](/img/structure/B5818610.png)
![N-(4-{[(2,5-diethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5818614.png)
![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5818622.png)
![3-(4-chlorophenyl)-N-{[(4-methoxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5818628.png)